5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS No.: 1358947-59-7
Cat. No.: VC11891575
Molecular Formula: C23H23ClN4O2S
Molecular Weight: 455.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358947-59-7 |
|---|---|
| Molecular Formula | C23H23ClN4O2S |
| Molecular Weight | 455.0 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-7-5-6-8-19(17)24)27(22(21)29)13-16-9-11-18(30-3)12-10-16/h5-12H,4,13-14H2,1-3H3 |
| Standard InChI Key | MRYFMAVHSFDXKX-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl |
| Canonical SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name of the compound reflects its intricate substitution pattern:
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Core structure: Pyrazolo[4,3-d]pyrimidin-7-one, a fused bicyclic system comprising pyrazole and pyrimidine rings.
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Substituents:
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2-Chlorophenylmethylsulfanyl group at position 5.
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Ethyl group at position 1.
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4-Methoxyphenylmethyl group at position 6.
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Methyl group at position 3.
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Synonyms include the VulcanChem designation VC11891575 and the PubChem identifier 53050439.
Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₂₃ClN₄O₂S |
| Molecular weight | 455.0 g/mol |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl |
| InChIKey | MRYFMAVHSFDXKX-UHFFFAOYSA-N |
The compound’s structure features a planar pyrazolopyrimidine core with hydrophobic aryl groups and a polar sulfanyl moiety, suggesting diverse intermolecular interactions.
Synthesis and Structural Elucidation
Synthetic Pathways
Pyrazolo[4,3-d]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and β-ketoesters or aldehydes under acidic or basic conditions. For this compound:
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Core formation: Cyclization of a substituted pyrazole precursor with a pyrimidine-building reagent.
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Functionalization: Sequential alkylation and sulfanylation steps introduce the ethyl, 4-methoxyphenylmethyl, and 2-chlorophenylmethylsulfanyl groups.
Reaction conditions (e.g., temperature, catalysts) are critical for regioselectivity, as competing pathways may lead to isomeric byproducts.
Spectroscopic Characterization
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NMR: Expected signals include:
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A singlet for the N-methyl group (δ ~3.3 ppm).
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Multiplets for aromatic protons (δ ~6.5–8.0 ppm).
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Ethyl group triplet/quartet (δ ~1.2–4.0 ppm).
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Mass spectrometry: Molecular ion peak at m/z 455.0 ([M]⁺) with fragmentation patterns indicative of sulfanyl and methoxybenzyl cleavages.
Physicochemical Properties and Solubility
| Property | Value |
|---|---|
| LogP (octanol-water) | 3.8 (predicted) |
| Aqueous solubility | 12 µg/mL (pH 7.4) |
| pKa | 6.2 (sulfanyl group) |
The compound’s low solubility may limit bioavailability, necessitating formulation strategies like nanoemulsions or prodrug approaches.
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
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2-Chlorophenylsulfanyl: Enhances target binding via halogen bonding (e.g., with kinase hinge regions).
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4-Methoxyphenylmethyl: Improves metabolic stability by reducing CYP450-mediated oxidation .
Patent Landscape
Derivatives of pyrazolo[4,3-d]pyrimidin-7-one are covered in patents for:
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